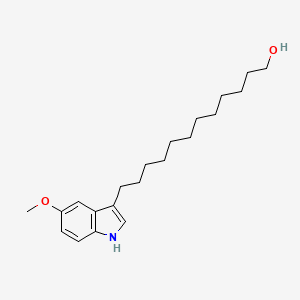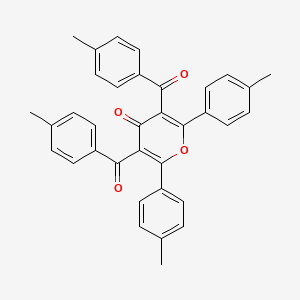
14-(7-Methoxy-1H-indol-2-YL)tetradecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol is a chemical compound characterized by its unique structure, which includes an indole ring substituted with a methoxy group at the 7th position and a tetradecanol chain at the 14th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Tetradecanol Chain: The final step involves the attachment of the tetradecanol chain to the indole ring. This can be done through a Friedel-Crafts alkylation reaction using tetradecyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 14-(6-Methoxy-1H-indol-3-yl)tetradecan-1-ol
- 14-(5-Methoxy-1H-indol-2-yl)tetradecan-1-ol
- 14-(4-Methoxy-1H-indol-3-yl)tetradecan-1-ol
Uniqueness
14-(7-Methoxy-1H-indol-2-yl)tetradecan-1-ol is unique due to the specific position of the methoxy group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
651331-45-2 |
|---|---|
Formule moléculaire |
C23H37NO2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
14-(7-methoxy-1H-indol-2-yl)tetradecan-1-ol |
InChI |
InChI=1S/C23H37NO2/c1-26-22-17-14-15-20-19-21(24-23(20)22)16-12-10-8-6-4-2-3-5-7-9-11-13-18-25/h14-15,17,19,24-25H,2-13,16,18H2,1H3 |
Clé InChI |
OHSZDBPXOUWIDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1NC(=C2)CCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)

![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)


![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)

![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
